4-Hydroxypiperidine in CCR5 Antagonists: Potency Gains from 840 nM to 11 nM
In a CCR5 receptor antagonist optimization campaign, a lead guanylhydrazone compound (1) exhibited an IC50 of 840 nM. Replacement of the core scaffold with a 4-hydroxypiperidine moiety in derivative 6k led to a measurable improvement in receptor antagonism. Further SAR elaboration via parallel synthesis ultimately yielded compound 10h, a potent CCR5 antagonist with an IC50 of 11 nM [1]. This represents a 76-fold increase in potency directly attributable to the incorporation and optimization of the 4-hydroxypiperidine pharmacophore, compared to the initial non-piperidine lead structure.
| Evidence Dimension | CCR5 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 nM (for optimized derivative 10h containing 4-hydroxypiperidine core) |
| Comparator Or Baseline | Initial lead guanylhydrazone compound 1: IC50 = 840 nM |
| Quantified Difference | 76-fold improvement in potency (840 nM → 11 nM) |
| Conditions | CCR5 receptor binding assay; in vitro |
Why This Matters
For medicinal chemistry programs targeting CCR5 (e.g., HIV entry inhibition), 4-hydroxypiperidine serves as a critical scaffold that enables sub-100 nM potency, a requirement for viable lead compounds, whereas initial non-piperidine leads fail to meet this threshold.
- [1] Wei, R. G., et al. (2007). CCR5 receptor antagonists: Discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(1), 218-222. View Source
